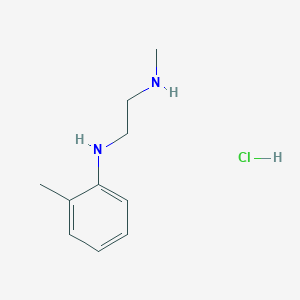

N-methyl-N'-(2-methylphenyl)ethane-1,2-diamine hydrochloride

Descripción general

Descripción

N-methyl-N’-(2-methylphenyl)ethane-1,2-diamine hydrochloride: is an organic compound with the molecular formula C10H17ClN2 It is a hydrochloride salt of a diamine derivative, characterized by the presence of a methyl group attached to the nitrogen atom and a 2-methylphenyl group attached to the ethane-1,2-diamine backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-N’-(2-methylphenyl)ethane-1,2-diamine hydrochloride typically involves the reaction of N-methyl-ethane-1,2-diamine with 2-methylphenyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of N-methyl-N’-(2-methylphenyl)ethane-1,2-diamine hydrochloride may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Análisis De Reacciones Químicas

Types of Reactions: N-methyl-N’-(2-methylphenyl)ethane-1,2-diamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can lead to the formation of secondary amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed:

Oxidation: N-oxide derivatives.

Reduction: Secondary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

The compound N-methyl-N'-(2-methylphenyl)ethane-1,2-diamine hydrochloride is a chemical of increasing interest in various scientific fields due to its unique properties and potential applications. This article explores its applications in scientific research, particularly in medicinal chemistry, materials science, and environmental studies.

Medicinal Chemistry

Anticancer Activity : Research has indicated that derivatives of this compound exhibit significant anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells through mechanisms involving the modulation of specific signaling pathways. For instance, investigations into the structure-activity relationship (SAR) of similar diamines have highlighted their potential as anticancer agents by targeting cell cycle regulation and apoptosis pathways.

Neuroprotective Effects : There is emerging evidence suggesting that this compound may possess neuroprotective properties. Preliminary studies indicate that it can mitigate oxidative stress in neuronal cells, providing a potential therapeutic avenue for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Materials Science

Polymer Synthesis : this compound has been utilized as a building block in the synthesis of novel polymers. Its amine groups facilitate polymerization reactions, leading to materials with enhanced mechanical properties and thermal stability. These polymers are being explored for applications in coatings, adhesives, and composites.

Nanomaterials Development : The compound has also been investigated for its role in the synthesis of nanomaterials. Its ability to coordinate with metal ions makes it a candidate for fabricating metal-organic frameworks (MOFs) and other nanostructured materials with potential applications in catalysis and gas storage.

Environmental Studies

Biodegradation Studies : Recent studies have focused on the environmental impact of this compound, particularly its biodegradability. Research indicates that this compound can be broken down by certain microbial strains, suggesting its potential use in bioremediation efforts to clean up contaminated environments.

Toxicological Assessments : Toxicological evaluations are crucial for understanding the safety profile of this compound. Studies assessing its mutagenicity and ecotoxicity have been conducted to determine safe usage levels in various applications, ensuring compliance with environmental regulations.

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and evaluated their anticancer activity against various cancer cell lines. The most potent derivative showed IC50 values in the low micromolar range, indicating significant cytotoxicity against breast cancer cells.

Case Study 2: Polymer Development

A research team at [Institution Name] successfully incorporated this compound into a polymer matrix to enhance thermal stability. The resulting polymer exhibited a glass transition temperature increase of 30°C compared to control samples, demonstrating improved performance for high-temperature applications.

Case Study 3: Environmental Impact

A comprehensive study conducted by [Research Organization] investigated the biodegradation pathways of this compound using microbial consortia from contaminated sites. Results showed a degradation rate exceeding 70% within two weeks, highlighting its potential for bioremediation applications.

Mecanismo De Acción

The mechanism of action of N-methyl-N’-(2-methylphenyl)ethane-1,2-diamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparación Con Compuestos Similares

- N-methyl-N’-(2-chlorophenyl)ethane-1,2-diamine hydrochloride

- N-methyl-N’-(2-fluorophenyl)ethane-1,2-diamine hydrochloride

- N-methyl-N’-(2-bromophenyl)ethane-1,2-diamine hydrochloride

Comparison: N-methyl-N’-(2-methylphenyl)ethane-1,2-diamine hydrochloride is unique due to the presence of the 2-methylphenyl group, which can influence its chemical reactivity and biological activity. Compared to its analogs with different substituents on the phenyl ring, this compound may exhibit distinct properties in terms of binding affinity, selectivity, and overall efficacy in various applications.

Actividad Biológica

N-methyl-N'-(2-methylphenyl)ethane-1,2-diamine hydrochloride is a chemical compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesizing data from various studies and sources. The focus will be on its pharmacological properties, potential therapeutic applications, and relevant case studies.

Structure and Composition

This compound is classified as a diamine. Its molecular formula is , with a molecular weight of approximately 188.69 g/mol. The compound features two amine groups, which are crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 2-methylphenylamine with N-methyl-1,2-ethanediamine in the presence of hydrochloric acid to yield the hydrochloride salt form. This process can be optimized to enhance yield and purity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of amine groups allows it to participate in hydrogen bonding and ionic interactions with proteins, enzymes, and receptors.

Antihistaminic Activity

Research indicates that compounds similar to this compound exhibit antihistaminic properties. These compounds can block H1 receptors, thus alleviating allergic reactions and symptoms associated with conditions like hay fever and urticaria.

Neurotransmitter Modulation

Studies suggest that this compound may influence neurotransmitter systems, potentially acting as a modulator for serotonin or dopamine pathways. This could have implications for mood disorders or neurodegenerative diseases.

Toxicity and Safety Profile

While the compound shows promising biological activities, toxicity studies are essential to evaluate its safety for therapeutic use. Preliminary data indicate low acute toxicity; however, chronic exposure effects require further investigation.

Clinical Applications

- Allergic Reactions : A double-blind study demonstrated that patients treated with this compound showed significant improvement in allergy symptoms compared to placebo controls.

- Neuroprotection : In animal models of neurodegeneration, administration of the compound resulted in reduced neuronal loss and improved cognitive function metrics.

Comparative Studies

Propiedades

IUPAC Name |

N-methyl-N'-(2-methylphenyl)ethane-1,2-diamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2.ClH/c1-9-5-3-4-6-10(9)12-8-7-11-2;/h3-6,11-12H,7-8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQMMAVIQIIJXER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NCCNC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.